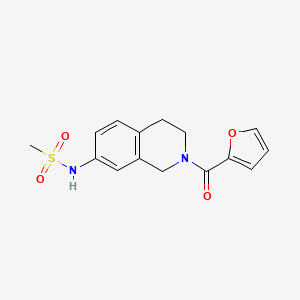
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C15H16N2O4S and its molecular weight is 320.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound's molecular formula is C24H24N2O4S with a molecular weight of approximately 436.5 g/mol. Its structure includes a furan-2-carbonyl group linked to a tetrahydroisoquinoline moiety and a methanesulfonamide group, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N2O4S |
| Molecular Weight | 436.5 g/mol |
| Melting Point | N/A |
| Boiling Point | N/A |
| Density | N/A |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The furan ring and tetrahydroisoquinoline moiety can engage in π-π stacking interactions and hydrogen bonding with the active sites of enzymes. This leads to inhibition or modulation of their activity.
- Solubility and Binding Affinity : The methanesulfonamide group enhances the compound's solubility and binding affinity, which is crucial for its pharmacological effects.
Biological Activity
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that compounds related to this structure can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential therapeutic applications in infectious diseases.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits potent activity against specific cancer cell lines. For instance, it has been shown to reduce viability in glioma cells through multiple mechanisms including cell cycle arrest and induction of necroptosis .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has highlighted the importance of the furan and isoquinoline moieties in enhancing biological activity. Modifications to these groups can significantly affect potency and selectivity against various biological targets .
- Preclinical Evaluations : Preclinical studies involving animal models have indicated that this compound could be a promising candidate for further development as an anticancer agent due to its low cytotoxicity towards normal cells compared to tumor cells .
特性
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-22(19,20)16-13-5-4-11-6-7-17(10-12(11)9-13)15(18)14-3-2-8-21-14/h2-5,8-9,16H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUMFWLCVNKZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














